(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one
CAS No.: 1332968-66-7
Cat. No.: VC11702698
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332968-66-7 |
|---|---|
| Molecular Formula | C15H10Cl2O |
| Molecular Weight | 277.1 g/mol |
| IUPAC Name | (E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ |
| Standard InChI Key | DLOUSFCJLZEVQJ-BQYQJAHWSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl |
| SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Conformational Analysis
The crystal structure of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one reveals a non-planar conformation, with the two 3-chlorophenyl rings forming a dihedral angle of 46.7° relative to each other . This angular displacement contrasts with related chalcone derivatives, such as those substituted with 2-chloro and 4-chlorophenyl groups, which exhibit dihedral angles of 32.4° and 46.0°, respectively . The prop-2-en-1-one backbone adopts a trans configuration (-isomer), as evidenced by the -NMR coupling constants and X-ray crystallographic data . The chlorine atoms at the meta positions of the phenyl rings introduce steric and electronic effects that influence the molecule’s reactivity and intermolecular interactions.
Weak intermolecular -ring interactions stabilize the crystal lattice, as observed in its solid-state structure . These interactions, though non-classical, contribute to the compound’s packing efficiency and may influence its solubility and melting behavior. The absence of strong hydrogen-bonding networks suggests that van der Waals forces and dipole-dipole interactions dominate its physical properties.
Spectroscopic Characterization
The compound’s structural features are corroborated by spectroscopic data. Infrared (IR) spectroscopy typically shows a strong absorption band near , corresponding to the carbonyl () stretch of the propenone group . Nuclear magnetic resonance (- and -NMR) spectra provide further insights:
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The -NMR spectrum displays a doublet of doublets near for the vinyl protons, with coupling constants () consistent with trans-configuration.
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Aromatic protons from the 3-chlorophenyl groups resonate as multiplet signals between .
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The -NMR spectrum confirms the presence of the carbonyl carbon at , with aromatic carbons appearing between .
Mass spectrometry (MS) data reveal a molecular ion peak at , consistent with the compound’s molecular weight. Fragmentation patterns include losses of chlorine atoms () and cleavage of the propenone backbone.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one typically involves Claisen-Schmidt condensation, a base-catalyzed reaction between 3-chlorobenzaldehyde and 3-chloroacetophenone . The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Key steps include:
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Enolate Generation: Deprotonation of 3-chloroacetophenone using a base such as sodium hydroxide or potassium hydroxide.
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Nucleophilic Addition: Attack of the enolate on 3-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.
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Dehydration: Acid-catalyzed elimination of water to yield the α,β-unsaturated ketone.
This method, while effective, often requires prolonged reaction times and yields moderate to high quantities of the desired product. Side reactions, such as over-oxidation or polymerization, are mitigated by controlling temperature and stoichiometry.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the synthesis. In a study of analogous chalcones, microwave-assisted methods reduced reaction times from hours to minutes while improving yields (e.g., 85–92% compared to 60–75% under conventional heating) . For (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, a similar protocol could involve irradiating a mixture of 3-chloroacetophenone, 3-chlorobenzaldehyde, and a catalytic base (e.g., NaOH) in ethanol at 160 W for 4–6 minutes . This approach enhances reaction efficiency and aligns with green chemistry principles by minimizing solvent use and energy consumption.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Reactions
The electron-withdrawing chlorine atoms and conjugated carbonyl group render the compound reactive toward both electrophilic and nucleophilic agents.
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Electrophilic Aromatic Substitution: The 3-chlorophenyl rings undergo nitration or sulfonation at the para position relative to the chlorine substituent, albeit at reduced rates due to deactivation.
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Nucleophilic Addition: The α,β-unsaturated ketone participates in Michael additions, with nucleophiles such as amines or thiols attacking the β-carbon .
Redox Transformations
The propenone moiety is susceptible to reduction. Sodium borohydride () selectively reduces the carbonyl group to a secondary alcohol, yielding 1,3-Bis(3-chlorophenyl)propan-2-ol. Conversely, oxidizing agents like potassium permanganate () cleave the double bond, producing 3-chlorobenzoic acid derivatives.
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